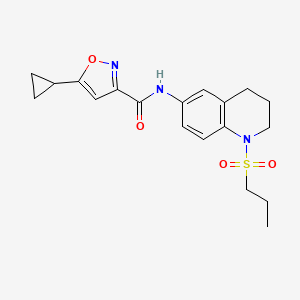

![molecular formula C14H9F3N4OS B2840247 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide CAS No. 672951-25-6](/img/structure/B2840247.png)

3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thieno[3,2-b]pyridine . Thieno[3,2-b]pyridines are a type of heterocyclic compound that have been studied for their potential applications in various fields .

Synthesis Analysis

Thieno[3,2-b]pyridines can be synthesized through various methods . For example, a hydrogen bonded pyridine-thieno[3,2-b]thiophene-pyridine type building block has been synthesized for π-conjugated polymers .Molecular Structure Analysis

The molecular structure of similar compounds shows that they can form resonance-assisted hydrogen bonds (RAHBs) and weak intramolecular noncovalent interactions, enabling a rigid co-planar structure, extended π-conjugation, and a tight lamella arrangement in the solid state .Chemical Reactions Analysis

The synthesis of similar compounds often involves reactions with various substituted aromatic and aliphatic amines .Scientific Research Applications

Synthesis of Derivatives

Several studies have focused on synthesizing derivatives of thieno[2,3-b]pyridine carbohydrazides. For instance, Rateb (2014) described the synthesis of pyridopyrazolopyrimidine derivatives from 6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine. Similarly, Ho (1999) reported the synthesis of 2-[(substituted-pyrazol-1-yl)carbonyl]-thieno[2,3-b]pyridine derivatives by reacting 3-amino-4,6-dimethyl-2-thieno[2,3-b]pyridine carbohydrazide with various compounds (Rateb, 2014), (Ho, 1999).

Potential Anticancer Activity

Research has indicated the potential of thieno[2,3-b]pyridine derivatives in anticancer applications. Van Rensburg et al. (2017) found that 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines showed antiproliferative activity against phospholipase C enzyme, crucial for cancer research (Van Rensburg et al., 2017).

Synthesis of Novel Compounds with Biological Activity

Elneairy et al. (2006) synthesized pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives. These compounds were investigated for their potential biological activities, showing the versatility of thieno[2,3-b]pyridine derivatives in synthesizing a range of biologically active compounds (Elneairy et al., 2006).

Antimicrobial Activity

Al-Kamali et al. (2014) investigated the antibacterial activity of novel thieno[2,3-c]pyridazines, suggesting the potential of these compounds in developing new antibacterial agents (Al-Kamali et al., 2014).

Synthesis of Heterocyclic Compounds

Bakhite et al. (2004) explored the synthesis of various heterocyclic compounds containing the thienylthieno[2,3-b]pyridine moiety, demonstrating the compound's role in creating diverse chemical structures with potential pharmacological applications (Bakhite et al., 2004).

Future Directions

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridines, a class of compounds to which this molecule belongs, have been studied for their potential interactions with various biological targets .

Mode of Action

It’s known that thieno[2,3-b]pyridines can interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Thieno[2,3-b]pyridines, in general, can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Thieno[2,3-b]pyridines have been studied for various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4OS/c15-14(16,17)7-5-9-11(20-6-7)10(8-3-1-2-4-19-8)12(23-9)13(22)21-18/h1-6H,18H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKGYLNHNDMJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840165.png)

![1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B2840166.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2840170.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840172.png)

![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840177.png)

![(1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2840179.png)

![3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate](/img/structure/B2840180.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)

![1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2840185.png)

![(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2840186.png)

![N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide](/img/structure/B2840187.png)